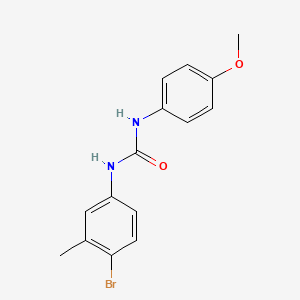
phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate, also known as PBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 299.3 g/mol. In
Wirkmechanismus
The mechanism of action of phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate is not fully understood, but it is believed to interact with specific receptors in the body, leading to changes in biochemical and physiological processes. phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate is its versatility and potential for use in various fields of scientific research. phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate is also relatively easy to synthesize and purify, making it an attractive candidate for lab experiments. However, phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate, including exploring its potential as a therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative disorders. Further studies are also needed to elucidate the mechanism of action of phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate and to optimize its synthesis and purification methods. Additionally, phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate could be further explored for its potential applications in organic electronics and as a catalyst in organic reactions.
Synthesemethoden
Phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate can be synthesized through a multi-step reaction process that involves the condensation of 2-amino-3-carboxybenzophenone with phenylacetic acid and subsequent esterification using thionyl chloride and pyridine. The final product is obtained through crystallization and purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
Phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate is in the field of organic electronics, where it has been used as an electron transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
Eigenschaften
IUPAC Name |
phenyl 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-15(20-12-6-2-1-3-7-12)10-11-17-13-8-4-5-9-14(13)21-16(17)19/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZVZVMLVQMILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea](/img/structure/B5728010.png)

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5728019.png)


![2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728045.png)
![2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5728049.png)



![2-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5728071.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5728078.png)
![N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5728080.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5728083.png)